REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([O:8][CH:9]2[CH2:11][CH2:10]2)=[N:6][CH:7]=1.[Li]CCCC.C[O:18]B(OC)OC.C(OO)(=O)C.OS([O-])=O.[Na+]>C1COCC1>[CH:9]1([O:8][C:5]2[N:6]=[CH:7][C:2]([OH:18])=[CH:3][CH:4]=2)[CH2:11][CH2:10]1 |f:4.5|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)OC1CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.49 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
429 μL
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Name
|
peracetic acid
|
Quantity
|
786 μL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise within 10 minutes
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EA
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (silica gel, heptane to EA/heptane 2:3)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |